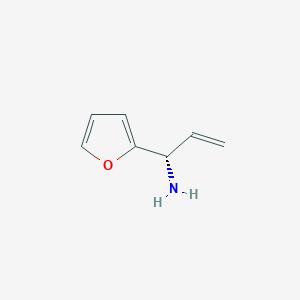

(1S)-1-(2-Furyl)prop-2-enylamine

Description

Contextualizing Chiral Allylamines and Furan-Derived Amines

Chiral allylamines are organic compounds that contain an amine group attached to a carbon atom adjacent to a carbon-carbon double bond, with the carbon atom bearing the amine group being a stereocenter. These motifs are versatile building blocks in the synthesis of a variety of naturally occurring products and pharmaceuticals. nih.gov The allylic double bond can undergo a wide range of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of further functionality and the construction of complex molecular architectures.

Furan-derived compounds, on the other hand, are a class of heterocyclic compounds that contain a five-membered aromatic ring with one oxygen atom. The furan (B31954) ring is a common structural motif in numerous natural products and biologically active compounds, exhibiting a wide range of medicinal properties. sandermanpub.netacs.org Furan and its derivatives have found applications in various industries, including pharmaceuticals, agrochemicals, and polymers. figshare.comfrontiersin.orgbldpharm.com The incorporation of a furan ring into a molecule can significantly influence its biological activity and physical properties. acs.org Furan-containing amines, in particular, are used in the manufacturing of pharmaceuticals, pesticides, and synthetic resins. bldpharm.com

Importance of Enantioselective Synthesis of Chiral Amines

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. acs.org The different spatial arrangements of atoms in a chiral molecule, known as enantiomers, can lead to vastly different biological activities. In the context of pharmaceuticals, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause harmful side effects. acs.org Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. bldpharm.com

The synthesis of chiral amines is a significant area of research in organic chemistry, as these compounds are key structural motifs in a vast number of natural products, drugs, and other biologically active molecules. mdpi.comnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. mdpi.com The development of efficient and highly selective methods for the synthesis of chiral amines, known as enantioselective synthesis, is a major focus for synthetic chemists. These methods often employ chiral catalysts, which can be metal complexes or organic molecules, to control the stereochemical outcome of a reaction and produce the desired enantiomer in high purity.

Scope and Research Significance of (1S)-1-(2-Furyl)prop-2-enylamine

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its significance can be inferred from the importance of its constituent chemical functionalities. The presence of a chiral allylamine (B125299) framework combined with a furan ring suggests that this compound is a potentially valuable and versatile chiral building block for organic synthesis.

The research significance of this compound lies in its potential to serve as a precursor for the synthesis of more complex, biologically active molecules. The furan moiety can be involved in various transformations, and the allylic amine provides a handle for further functionalization or incorporation into larger molecular scaffolds. The specific stereochemistry of the (1S) configuration makes it a valuable starting material for the synthesis of enantiomerically pure target molecules.

Given the increasing demand for novel chiral compounds in drug discovery and materials science, the development of efficient synthetic routes to compounds like this compound is an area of active interest. Asymmetric synthesis methodologies, such as the catalytic asymmetric allylation of furan-containing aldehydes or the enzymatic resolution of racemic mixtures, represent potential avenues for the preparation of this and related chiral furan-containing allylamines. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

(1S)-1-(furan-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2/t6-/m0/s1 |

InChI Key |

BWYDWAUFFSFAMD-LURJTMIESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=CO1)N |

Canonical SMILES |

C=CC(C1=CC=CO1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 2 Furyl Prop 2 Enylamine and Analogous Furan Containing Allylamines

Asymmetric Catalytic Synthesis Approaches

Modern synthetic chemistry offers a powerful toolkit of asymmetric catalytic methods for the efficient construction of chiral molecules. These approaches utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity.

Transition Metal-Catalyzed Asymmetric Allylic Amination (e.g., Copper, Cobalt, Palladium, Rare-Earth Metal Systems)

Transition metal-catalyzed asymmetric allylic amination (AAA) is a cornerstone for the synthesis of chiral allylamines. acsgcipr.org This method involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a chiral transition metal complex. The metal catalyst facilitates the departure of a leaving group from the allylic substrate, forming a π-allyl-metal intermediate. Subsequent nucleophilic attack by the amine, guided by the chiral ligand, leads to the formation of the enantioenriched allylic amine. acsgcipr.org

Copper-Catalyzed Systems: Copper catalysts have emerged as a cost-effective and efficient option for AAA. beilstein-journals.org Copper(I) complexes, often in conjunction with chiral ligands such as BINAM, can promote the enantioselective C-N bond formation. rsc.orgrsc.org These reactions can proceed via an inner-sphere mechanism and are effective for a range of alkenes and N-arylhydroxylamines as aminating agents. beilstein-journals.orgrsc.orgrsc.org The development of copper-catalyzed methods for the asymmetric allylic substitution of racemic or meso substrates represents a significant advancement, allowing for the synthesis of a single enantiomer from a mixture of starting material stereoisomers. nih.gov

Cobalt-Catalyzed Systems: Earth-abundant cobalt catalysts have gained attention for their ability to catalyze highly regio- and enantioselective allylic aminations. nih.gov Cobalt complexes can effectively catalyze the reaction of racemic branched allylic carbonates with both aromatic and aliphatic amines, affording branched allylic amines with excellent enantioselectivities, often exceeding 99% ee. nih.gov Porphyrin-ligated cobalt complexes have also been shown to be effective for intramolecular C-H amination reactions. nih.gov

Palladium-Catalyzed Systems: Palladium catalysis is a well-established and versatile tool for AAA. nih.gov Palladium(0) complexes, in combination with a wide array of chiral phosphine (B1218219) ligands like SEGPHOS or MeOBIPHEP, are highly effective for the amination of allylic substrates such as 2,3-allenyl phosphates. nih.gov Palladium-catalyzed reactions often exhibit broad substrate scope with respect to both the allylic partner and the nitrogen nucleophile. nih.govnih.gov Recent developments have focused on autoregulatory mechanisms to overcome the challenge of catalyst inhibition by basic amine nucleophiles, enabling the cross-coupling of terminal olefins with secondary amines. nih.gov

Rare-Earth Metal Systems: While less common, rare-earth metal-based catalysts have also been explored for asymmetric aminations, offering unique reactivity profiles.

Interactive Data Table: Comparison of Transition Metal Systems in Asymmetric Allylic Amination

| Metal System | Typical Ligands | Common Substrates | Key Advantages |

| Copper | BINAM, Phosphoramidites | Alkenes, Allylic Phosphates | Cost-effective, good for N-arylhydroxylamines |

| Cobalt | Porphyrins, Chiral Diamines | Racemic Allylic Carbonates | High enantioselectivity for branched products, earth-abundant |

| Palladium | SEGPHOS, MeOBIPHEP, Biaryl Phosphanes | Allylic Carbonates, Phosphates, Halides | Broad substrate scope, well-established, high efficiency |

| Rare-Earth Metals | Various Chiral Ligands | Allylic Alcohols | Unique reactivity |

Enantioselective Reductive Coupling and Hydroamination Reactions (e.g., Cobalt-Catalyzed, Copper-Catalyzed)

Enantioselective reductive coupling and hydroamination reactions provide alternative and atom-economical routes to chiral amines. These methods involve the direct addition of an N-H bond across a carbon-carbon double or triple bond.

Cobalt-Catalyzed Reactions: Cobalt catalysts have been successfully employed in the reductive amination of furfural (B47365) derivatives to produce furfurylamine (B118560). rsc.org These catalysts, often supported on materials like graphene, demonstrate high selectivity and can be recycled multiple times. rsc.org Cobalt complexes have also been utilized for the reductive etherification of furan-containing platform molecules. rsc.org

Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis has become a powerful strategy for the enantioselective hydroamination of alkenes and alkynes. nih.govnih.gov This approach relies on the generation of a chiral alkylcopper intermediate via hydrocupration of the unsaturated substrate, which is then intercepted by an electrophilic amine source. nih.gov This method has been successfully applied to a wide range of olefins, including styrenes and terminal alkenes, using chiral phosphine ligands to induce high enantioselectivity. nih.govacs.org The development of bifunctional phosphinothiourea catalysts has enabled the highly regio- and enantioselective hydroamination of allenyl esters. nih.govnih.gov

Catalytic Asymmetric Vinylation of Imines

The catalytic asymmetric vinylation of imines represents another important strategy for constructing chiral allylic amines. This reaction involves the addition of a vinyl organometallic reagent to an imine, with the stereochemistry controlled by a chiral catalyst. While there is extensive research on rhodium-catalyzed asymmetric arylation of imines, the direct vinylation to form furan-containing allylamines is an area of ongoing development. acs.org

Asymmetric Hydrogenation of Dienamines

Asymmetric hydrogenation of dienamines offers a pathway to chiral allylic amines. However, the direct hydrogenation of furan-containing dienamines to (1S)-1-(2-Furyl)prop-2-enylamine is a challenging transformation. More commonly, the focus has been on the asymmetric hydrogenation of substituted furans to yield chiral tetrahydrofurans using ruthenium or iridium catalysts. nih.govnih.govresearchgate.netdicp.ac.cn These hydrogenations can achieve high conversions and excellent enantioselectivities for various furan (B31954) and benzofuran (B130515) derivatives. nih.govdicp.ac.cn

Nitroso-Ene Reactions in Chiral Allylamine (B125299) Synthesis

The nitroso-ene reaction provides a unique approach to allylic amination. In this reaction, a nitroso compound reacts with an alkene in an ene-type fashion to form an N-allylhydroxylamine, which can then be reduced to the corresponding allylic amine. Copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent, which proceeds through a related mechanism, has been developed. rsc.orgrsc.org This method, utilizing a copper catalyst and a chiral BINAM ligand, delivers chiral N-aryl allylamines in good yields and enantioselectivities. rsc.orgrsc.org

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to construct the desired chiral target molecule. For the synthesis of this compound and its analogs, compounds like amino acids or carbohydrates could potentially serve as chiral precursors. While specific examples for the direct synthesis of this compound from the chiral pool are not extensively documented in the provided search results, the general principles of this strategy remain a viable, albeit potentially longer, synthetic route. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been reported, demonstrating the manipulation of furan-containing scaffolds in a chiral context. nih.gov

Stereoselective Cycloaddition and Cascade Reactions for Furan-Amine Scaffolds

A highly efficient, copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones has been developed for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.orgrsc.org This methodology allows for the creation of a quaternary stereogenic center in a single diastereomer. rsc.orgrsc.org The proposed reaction mechanism proceeds through an amino-cyclopropane intermediate. rsc.orgrsc.org This method exhibits a broad substrate scope, tolerating various functional groups on the enaminone, including aryl halides and heterocyclic moieties like furan and thiophene. rsc.org

Table 2: Substrate Scope for the Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines

| Enaminone Substituent (Aryl) | Product | Yield (%) |

|---|---|---|

| Phenyl | 3aa | 82 |

| 2-Methylphenyl | 3ba | 50 |

| 4-Fluorophenyl | 3ja | 81 |

| 4-Chlorophenyl | 3ka | 85 |

| 4-Bromophenyl | 3la | 83 |

| 2-Furyl | 3na | 45 |

This table showcases the yields for various substituted enaminones in the copper-catalyzed synthesis of trifluoromethyl-substituted 2H-furan-amines. Data sourced from rsc.org.

Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) are a powerful tool for the construction of five-membered rings. acs.orgchemtube3d.com While much of the research has focused on the synthesis of methylenetetrahydrofurans from aldehydes and ketones, this methodology holds potential for the synthesis of furan-amine scaffolds. acs.orgresearchgate.net The use of novel phosphoramidite (B1245037) ligands possessing a stereogenic phosphorus has enabled the asymmetric synthesis of these tetrahydrofuran (B95107) derivatives with good yields and high enantioselectivities. acs.orgresearchgate.net The extension of this methodology to imine acceptors could provide a direct route to chiral pyrrolidines and, by analogy, furan-amine structures if a furan-containing acceptor is employed. The reaction mechanism is believed to be a stepwise cycloaddition. chemtube3d.com

An efficient and convenient one-pot synthesis of novel furantetrahydroquinoline derivatives has been achieved using D/L-ribose with a 2,3-O-isopropylidene group and various anilines. acs.orgacs.org This reaction proceeds through an aza-Diels-Alder mechanism and is catalyzed by Yb(OTf)₃. acs.org The method is characterized by high atom and step economy, high stereoselectivity, and has been successfully scaled up to the gram level. acs.orgacs.org The reaction tolerates a range of meta- and para-substituted anilines, consistently producing the main product with the same stereochemistry. acs.org

Table 3: One-Pot Synthesis of Furantetrahydroquinoline Derivatives

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | 5a | 82 |

| 4-Methylaniline | 5b | 85 |

| 4-Methoxyaniline | 5c | 88 |

| 4-Fluoroaniline | 5d | 75 |

| 4-Chloroaniline | 5e | 78 |

This table presents the yields for the one-pot synthesis of various furantetrahydroquinoline derivatives from D/L-ribose and substituted anilines. Data sourced from acs.org.

Biocatalytic Routes to Furfurylamines

Biocatalysis offers a green and highly selective alternative for the synthesis of furfurylamines. nih.gov Robust transaminases (TAs) have been identified and engineered for the scalable amination of biobased furanaldehydes. nih.govnih.gov For instance, a transaminase from Shimia marina (SMTA) has demonstrated high activity and broad substrate specificity, enabling the efficient conversion of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) to their corresponding amines. nih.gov Whole-cell biotransformations are particularly advantageous as they offer improved enzyme stability and reduced downstream processing costs. nih.gov The use of engineered E. coli strains with reduced aromatic aldehyde reduction capabilities has been shown to significantly enhance the amination conversion capacity. nih.gov

Furthermore, various amine transaminases (ATAs) have been shown to effectively catalyze the reductive amination of HMF and 2,5-diformylfuran (DFF). mdpi.comresearchgate.net These enzymes can be immobilized on solid supports, allowing for efficient reuse in multiple reaction cycles. mdpi.com The use of isopropylamine (B41738) as an amine donor has been particularly successful, leading to high conversion rates in both batch and continuous-flow syntheses. mdpi.com

Table 4: Biocatalytic Synthesis of Furfurylamines

| Substrate | Biocatalyst | Amine Donor | Product | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | SMTA-overexpressed RARE cells | Alanine | 5-(Hydroxymethyl)furfurylamine (HMFA) | >99 | nih.gov |

| Furfural | SMTA-overexpressed RARE cells | Alanine | Furfurylamine | >99 | nih.gov |

| HMF | Immobilized ATA-Spo | Isopropylamine | HMFA | 99 | mdpi.com |

| 2,5-Diformylfuran (DFF) | Immobilized ATA-Spo | Isopropylamine | 2,5-Bis(aminomethyl)furan (BAMF) | 98 | mdpi.com |

This table summarizes various biocatalytic approaches for the synthesis of different furfurylamines, highlighting the substrates, biocatalysts, and achieved conversions or yields.

Transaminase-Catalyzed Amination of Furfurals and Related Ketones

The use of transaminases (TAms) for the amination of furan-derived aldehydes and ketones represents a sustainable and efficient approach for the synthesis of furfurylamines. chemrxiv.orgacs.org This biocatalytic method circumvents issues commonly associated with traditional chemical routes, such as the formation of byproducts and the sensitivity of the furan ring to certain reductive conditions. acs.org

Research has demonstrated that a variety of furfural derivatives are readily accepted as substrates by several transaminases. chemrxiv.orgrsc.org The amination of furfural, 5-hydroxymethylfurfural (HMF), and other related compounds has been successfully achieved using different amine donors. chemrxiv.org The versatility of this biocatalytic approach is highlighted by the successful synthesis of a range of furfurylamine derivatives, which would otherwise require multi-step synthetic routes. chemrxiv.orgrsc.org

A study by Dunbabin et al. investigated the amination of several furfural derivatives using different transaminases and amine donors. The results, summarized in the table below, showcase the variability in conversion rates depending on the specific enzyme and amine donor used. For instance, the amination of 5-(hydroxymethyl)furfural using a transaminase from Chromobacterium violaceum (CV-TAm) with isopropylamine as the amine donor resulted in a 92% conversion. rsc.org In another example, the synthesis of a furan-containing amine from a ketone precursor using a transaminase from Mesorhizobium sp. (Mv-TAm) with (R)-1-phenylethylamine as the amine donor yielded a product with 78% enantiomeric excess (ee). rsc.org

| Furan Substrate | Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 5-(Hydroxymethyl)furfural | CV-TAm | Isopropylamine | 92 | Not Determined | rsc.org |

| 5-(Hydroxymethyl)furfural | ArRMut11 | (S)-1-Phenylethylamine | 69 | Not Determined | rsc.org |

| 2,5-Diformylfuran | CV-TAm | (S)-1-Phenylethylamine | 70 | Not Determined | rsc.org |

| Furan-2-yl methyl ketone | Mv-TAm | (R)-1-Phenylethylamine | 54 | 78 (R) | rsc.org |

Development of Novel Organocatalytic Methods

The development of novel organocatalytic methods for the asymmetric synthesis of chiral furan-containing allylamines is an emerging area of research. While direct organocatalytic routes to this compound are not extensively documented, related transformations provide insight into the potential of this approach.

A significant advancement in the synthesis of chiral homoallylic amines has been the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the asymmetric allylation of imines. These reactions have been successfully applied to a range of aromatic and aliphatic N-acylimines, achieving high yields and excellent enantioselectivities. beilstein-journals.org The principles of this methodology could potentially be extended to the synthesis of furan-containing allylamines through the reaction of an appropriate furan-derived imine with an allylating agent.

Furthermore, a cooperative catalysis approach, combining a palladium catalyst with a chiral amine organocatalyst, has been successfully employed for the asymmetric allylation of furfural derivatives. acs.org In this system, the synergistic effect of a chiral TADDOL-based phosphoramidite ligand on the palladium and a chiral diphenylprolinol silyl (B83357) ether organocatalyst leads to high levels of enantioselectivity (up to 97% ee). acs.org Although this method involves a transition metal, the crucial role of the organocatalyst in controlling the stereochemical outcome highlights the potential for developing purely organocatalytic variants for the synthesis of chiral furan-containing amines.

The exploration of organocatalytic cascade reactions, which combine multiple catalytic cycles to construct complex molecules with high stereocontrol, also presents a promising avenue for the synthesis of furan-containing allylamines. nih.gov These strategies, often mediated by imidazolidinone-based catalysts, have been shown to be effective for a variety of nucleophiles, including furans, and a range of electrophiles. nih.gov

While the field of organocatalytic synthesis of chiral furan-containing allylamines is still developing, these examples demonstrate the significant potential for the creation of novel, efficient, and highly stereoselective synthetic routes to compounds such as this compound.

Mechanistic Investigations and Stereochemical Rationalization in the Synthesis of 1s 1 2 Furyl Prop 2 Enylamine and Its Derivatives

Elucidation of Catalytic Reaction Pathways

The synthesis of chiral amines, including furan-containing structures, often relies on catalytic asymmetric reactions. nih.govacsgcipr.org A common and effective strategy is the catalytic asymmetric allylic amination (AAA). acsgcipr.orgnih.gov In this process, a metal catalyst, frequently palladium, facilitates the reaction between an allylic substrate and a nitrogen nucleophile. acsgcipr.orgnih.govbeilstein-journals.org

The generally accepted mechanism for palladium-catalyzed AAA involves the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the allylic substrate, which typically possesses a leaving group such as a carbonate or acetate. This step forms a π-allyl palladium(II) complex and releases the leaving group anion. acsgcipr.org

Nucleophilic Attack: The amine nucleophile then attacks the π-allyl palladium(II) complex. acsgcipr.org This attack can occur either directly on the allyl moiety (outer-sphere attack) or after coordination of the amine to the metal center (inner-sphere attack). The specific pathway can be influenced by the nature of the ligands, the nucleophile, and the reaction conditions.

Reductive Elimination: Following the nucleophilic attack, the desired allylic amine product is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

In the context of synthesizing (1S)-1-(2-Furyl)prop-2-enylamine, the furan (B31954) ring introduces specific electronic properties that can influence the reactivity and stability of the intermediates in the catalytic cycle. The furan moiety can act as a nucleophile in certain reactions, which must be considered when designing the synthesis. nih.gov

Alternative catalytic pathways for the synthesis of furan-containing nitrogenous compounds have also been explored. For instance, the ammoximation of 5-hydroxymethylfurfural (B1680220) (HMF) using a TS-1 catalyst provides a clean route to 5-hydroxymethylfurfural oxime, which can be further transformed into other nitrogen-containing furan derivatives. rsc.org

Analysis of Stereocontrol Elements and Chiral Induction

The stereochemical outcome of the asymmetric synthesis of this compound is determined by the effective transfer of chirality from a chiral source to the final product. This process, known as chiral induction, can be achieved through several strategies. nih.gov

Key elements that govern stereocontrol include:

The nature of the chiral catalyst: In metal-catalyzed reactions, the chiral ligand bound to the metal center creates a chiral environment around the reactive site. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to the preferential formation of one enantiomer.

The structure of the substrate: The geometry and electronic properties of the allylic substrate, including the nature of the leaving group and the substituents on the allyl backbone, can significantly impact the stereoselectivity.

Reaction conditions: Parameters such as solvent, temperature, and the concentration of reactants can influence the equilibrium between different intermediates and transition states, thereby affecting the enantiomeric excess of the product.

The phenomenon of chiral induction can be quite complex and is often the subject of detailed mechanistic studies. For example, in some systems, a "sergeant-and-soldiers" principle is observed, where a small amount of a chiral molecule (the "sergeant") can impose its chirality on a larger assembly of achiral molecules (the "soldiers"). rsc.org The induction of chirality can also occur spontaneously in the self-assembly of certain molecules into two-dimensional networks. nih.gov

Role of Chiral Ligands and Organocatalysts in Enantioselective Transformations

The choice of the chiral catalyst is arguably the most critical factor in achieving high enantioselectivity in the synthesis of this compound. Both chiral metal complexes and organocatalysts have been successfully employed for this purpose.

Chiral Ligands for Metal Catalysts:

A wide variety of chiral ligands have been developed for transition metal-catalyzed asymmetric reactions. enamine.net These ligands are typically organic molecules that possess one or more stereogenic centers and can coordinate to the metal atom. For palladium-catalyzed allylic amination, common classes of chiral ligands include:

Chiral phosphines: Ligands such as BINAP and its derivatives are widely used and have proven effective in a range of asymmetric transformations. beilstein-journals.org

P,N- and P,O-ligands: These ligands contain both phosphorus and nitrogen or oxygen donor atoms, respectively. The different electronic and steric properties of these donor atoms can lead to unique reactivity and selectivity.

P,olefin-type ligands: Some modern chiral ligands feature a phosphorus donor and an olefinic moiety that can also coordinate to the metal center. beilstein-journals.org

The table below provides examples of chiral ligands used in asymmetric synthesis.

| Ligand Type | Examples | Application |

| Diphosphine | BINAP, SEGPHOS | Asymmetric allylic amination beilstein-journals.org |

| Amino alcohol | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | Asymmetric alkylation |

| Diamine | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Asymmetric transfer hydrogenation |

Organocatalysts:

In addition to metal-based catalysts, organocatalysts have emerged as a powerful tool for enantioselective synthesis. nih.gov These are small, chiral organic molecules that can catalyze reactions without the need for a metal. For the synthesis of chiral amines, common organocatalytic strategies include:

Chiral Brønsted acids: Catalysts such as chiral phosphoric acids can activate electrophiles and control the stereochemical outcome of nucleophilic additions. nih.gov

Chiral amines: Cinchona alkaloids and their derivatives are frequently used as catalysts in a variety of asymmetric reactions, including allylic substitutions. acs.orgnih.gov

The use of organocatalysts offers several advantages, including lower toxicity and cost compared to many metal catalysts.

Computational Chemistry and Density Functional Theory (DFT) Studies for Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity in asymmetric catalysis. nih.govnih.gov By modeling the structures and energies of reactants, intermediates, transition states, and products, DFT calculations can provide valuable insights that are often difficult to obtain through experimental methods alone.

In the context of the synthesis of this compound, DFT studies can be used to:

Map the potential energy surface of the reaction: This allows for the identification of the most likely reaction pathway and the rate-determining step.

Analyze the structure of the transition states: By examining the geometry of the transition state leading to each enantiomer, it is possible to identify the key steric and electronic interactions that are responsible for the observed stereoselectivity. For instance, DFT modeling has been used to show that stereoselectivity in some copper-catalyzed allylic aminations is determined in the concerted, asynchronous transition state for C-N bond formation. rsc.org

Predict the effect of different ligands and substrates: DFT calculations can be used to screen new ligands and predict their performance in a given reaction, thereby accelerating the development of more efficient and selective catalysts.

The synergy between experimental and computational studies is crucial for a comprehensive understanding of the factors that govern the synthesis of chiral molecules like this compound.

Applications of 1s 1 2 Furyl Prop 2 Enylamine As a Chiral Synthetic Intermediate

Construction of Complex Chiral Heterocycles

The furan (B31954) moiety and the allylic amine functionality of (1S)-1-(2-Furyl)prop-2-enylamine make it an exceptional precursor for the synthesis of a wide range of complex chiral heterocycles.

Synthesis of Chiral Imidazolines from Allylamines

Chiral imidazolines are significant targets in medicinal chemistry and are often synthesized from 1,2-diamines. While direct literature detailing the synthesis of chiral imidazolines specifically from this compound is not prevalent, the general synthetic routes to imidazolines involve the cyclization of a 1,2-diamine precursor. researchgate.net The transformation of the allylamine (B125299) into a 1,2-diamine, a common synthetic operation, would provide the necessary intermediate for subsequent cyclization to the corresponding chiral imidazoline. The synthesis of 2-aryl-imidazoline-4-carboxylic acid amides, for example, proceeds through the cyclization of a 1,2-diaminepropionic acid with an imidate. nih.gov This suggests a viable, albeit indirect, pathway to chiral imidazolines starting from this compound.

Enantioselective Synthesis of Unsaturated γ-Lactams (Dihydropyrrol-2-ones) Incorporating Furan Moieties

Unsaturated γ-lactams, or dihydropyrrol-2-ones, are core structures in numerous biologically active natural products. chim.itresearchgate.net The enantioselective synthesis of these heterocycles is of great interest. This compound can serve as a precursor to chiral γ-lactams incorporating a furan moiety. For instance, vinylogous Michael additions of α,β-unsaturated γ-butyrolactams bearing a 2-furyl substituent have been shown to proceed with high enantioselectivity. chim.it Although this example doesn't start directly from the named amine, it highlights the compatibility and utility of the furyl group in asymmetric syntheses of γ-lactams. A plausible synthetic strategy would involve the conversion of this compound into a suitable chiral γ-lactam precursor that could then undergo further functionalization.

Preparation of Chiral Aziridines and their Derivatives

Chiral aziridines are versatile synthetic intermediates. The synthesis of nonracemic C-fluoroaziridines has been achieved through the reaction of fluorocarbene with N-diphenylmethylidene-substituted natural amino acid esters. pleiades.online While this specific method does not use this compound directly, the allylic amine functionality present in the compound is a common handle for aziridination reactions. For example, enantiopure allylic amines can be converted to the corresponding aziridines through various methods, including Sharpless aminohydroxylation followed by cyclization, or through direct aziridination protocols. The resulting chiral aziridine (B145994) bearing a furan substituent would be a valuable building block for further synthetic transformations.

Formation of Chiral Fused Ring Systems (e.g., Furantetrahydroquinolines, Spiro-Fused Systems)

The development of synthetic strategies for bioactive natural products often involves the construction of fused ring systems. nih.gov The unique combination of a chiral center, a furan ring, and an allyl group in this compound makes it an attractive starting material for the synthesis of chiral fused heterocycles. For example, the furan ring can participate in Diels-Alder reactions or be converted into other cyclic systems, while the allylic amine can be used to form nitrogen-containing rings. This could lead to the formation of complex structures like furantetrahydroquinolines. The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved through a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, demonstrating a powerful method for creating fused ring systems. sci-hub.se

Precursor for Enantiopure 1,2-Diamine Derivatives

Enantiopure 1,2-diamines are privileged ligands and building blocks in asymmetric synthesis. The allylic amine functionality of this compound can be readily converted into a 1,2-diamine through established synthetic methodologies such as dihydroxylation followed by a two-step conversion of the resulting diol to a diamine, or through direct aminohydroxylation reactions. The resulting enantiopure 1,2-diamine, bearing a furan moiety, would be a valuable chiral ligand or a key intermediate for the synthesis of other complex chiral molecules, including the chiral imidazolines mentioned previously. nih.gov

Building Block for Peptidomimetics and Conformationally Constrained Amino Acid Analogues

The structural features of this compound make it an interesting candidate for incorporation into peptidomimetics and as a precursor for conformationally constrained amino acid analogues. The furan ring can act as a bioisostere for a phenyl ring or other aromatic systems found in natural amino acids. The allylic nature of the amine provides a handle for further functionalization and incorporation into peptide chains. Furthermore, the inherent chirality of the molecule can be used to control the stereochemistry of the resulting peptidomimetic or amino acid analogue. The resulting molecules could exhibit unique conformational preferences and biological activities.

Furan Amino Acid Analogues (e.g., Serine Analogues)

The synthesis of non-proteinogenic amino acids is of great interest for the development of peptidomimetics with enhanced stability and novel biological activities. While the direct use of this compound for the synthesis of furan-containing serine analogues is not extensively documented in readily available literature, the synthesis of chiral furan amino acid analogues of D- and L-serine has been successfully achieved from D-sugar precursors. For instance, D-xylose has been used to produce an enantiomerically pure furan amino acid derivative analogous to D-serine. thieme-connect.com Similarly, a derivative analogous to L-serine was synthesized from D-arabinose with high enantiomeric purity. thieme-connect.com These synthetic strategies, which rely on the inherent chirality of sugars, provide a pathway to furan-based amino acids that can be further modified, for example, by incorporating the Fmoc protecting group for use in peptide synthesis. thieme-connect.com

Tricyclic Amino Acid Derivatives

Tricyclic amino acid derivatives represent a class of conformationally constrained scaffolds that are valuable in drug discovery. The synthesis of such complex structures often relies on sophisticated stereoselective reactions. While direct application of this compound in this context is not explicitly detailed in the provided information, the general principles of constructing such molecules from chiral precursors are well-established. For example, enantiomerically pure tricyclic indolines have been prepared from pyroglutamic acid, featuring a highly diastereoselective gold-catalyzed cyclization as a key step. rsc.org Another approach to a tricyclic diazatetradecanedione scaffold, a natural product-like structure, utilized D-aspartic acid and L-pyroglutamic acid as chiral starting materials. nih.gov These examples highlight the importance of chiral building blocks in the diastereoselective synthesis of complex, sp3-rich tricyclic systems.

Contributions to the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of new chiral auxiliaries and ligands is crucial for advancing the field of asymmetric catalysis. These molecules transfer their stereochemical information to the products of a reaction, enabling the synthesis of enantiomerically enriched compounds. Amino acid derivatives are frequently employed as stoichiometric auxiliaries in a wide range of asymmetric transformations, including enolate reactions, Michael additions, and cycloadditions. thieme-connect.de

Conclusion and Future Perspectives on 1s 1 2 Furyl Prop 2 Enylamine Research

Summary of Key Methodological Advancements

The creation of stereochemically defined centers is a significant challenge in organic synthesis. For chiral amines like (1S)-1-(2-Furyl)prop-2-enylamine, several key strategies have been developed to achieve high enantioselectivity. These methodologies can be broadly categorized as follows:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely used method for the synthesis of chiral amines. This approach involves the reduction of a prochiral imine precursor in the presence of a chiral catalyst, typically based on iridium or rhodium complexes with chiral phosphorus ligands. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Organocatalysis: In recent years, organocatalysis has emerged as a complementary approach to metal-based catalysis. Chiral phosphoric acids, for instance, can be effective catalysts for the enantioselective transfer hydrogenation of ketimines derived from furyl ketones, providing access to the desired chiral furan-amines.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective route to chiral amines. These biocatalysts can perform

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.